N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NBM-PP) is an organic compound derived from pyrazolo[3,4-d]pyrimidin-4-amine. It is a heterocyclic compound with a nitrogen atom in the ring and is a member of the pyrazole family of compounds. NBM-PP has been studied for its potential applications in medicinal chemistry, including as an inhibitor of certain enzymes and as a drug candidate for various diseases.
科学的研究の応用
N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential applications in medicinal chemistry. It has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation.
作用機序
Target of Action
The primary target of N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the initiation of DNA replication during the S phase. By inhibiting CDK2, this compound prevents the initiation of DNA replication, thereby halting the cell cycle .
Result of Action
The inhibition of CDK2 by this compound results in the arrest of the cell cycle . This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound has potential therapeutic applications in cancer treatment .
実験室実験の利点と制限
The advantages of using N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for laboratory experiments include its ease of synthesis, low cost, and wide range of potential applications. The limitations of using this compound for laboratory experiments include its potential toxicity and the fact that its effects on humans are still largely unknown.
将来の方向性
For the study of N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include further research into its mechanism of action, its potential toxicity, and its efficacy as a drug candidate for various diseases. Other potential future directions for the study of this compound include its potential applications in the synthesis of other compounds, its potential use as an antioxidant or anti-microbial agent, and its potential use as a biomarker for cancer.
合成法
N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized using the Biginelli reaction, which is a three-component reaction between an aldehyde, an α-diketone, and an amine. The reaction is catalyzed by an acid, such as hydrochloric acid, and yields this compound as a product. The reaction is typically performed at room temperature and is generally considered to be a mild and efficient method for the synthesis of this compound.
特性
IUPAC Name |
N-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-3-4-5-11-9-8-6-14-15(2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBQKMWSFYWNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903745 |
Source
|
Record name | NoName_4484 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5401-48-9 |
Source
|
Record name | NSC4931 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。